molecular formula C10H20N2O B2791003 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde CAS No. 462068-50-4

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde

Cat. No.: B2791003
CAS No.: 462068-50-4
M. Wt: 184.283
InChI Key: YOCZDLHCZMTYNC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde is a tertiary amine derivative featuring a propionaldehyde backbone substituted with a 4-methylpiperazinyl group and two methyl groups at the β-position. This structural arrangement confers unique reactivity, particularly due to the aldehyde functional group, which enables participation in condensation reactions (e.g., imine or hydrazone formation). It is commercially available in gram quantities (1g: €397), as listed in tertiary amine catalogs .

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,9-13)8-12-6-4-11(3)5-7-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZDLHCZMTYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde typically involves the reaction of 4-methylpiperazine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with amines and carbonyl-containing compounds to form imines (Schiff bases) or enamine derivatives. This reactivity is critical in pharmaceutical synthesis, where such intermediates are leveraged for drug development .

Example Reaction Pathway

ReactantReagent/ConditionsProduct
Primary amine (R-NH2)Room temperature, inert solventSchiff base (R-N=CH-C(CH3)2-piperazine)
Ketone (R-CO-R')Acid/base catalysis, heatingα,β-unsaturated aldehyde derivative

In one study, condensation with 1-methylthiourea under DMF-DMA-mediated conditions yielded thiazole derivatives, highlighting its utility in heterocyclic synthesis .

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Piperazine’s tertiary nitrogen can also act as a nucleophile in specific contexts, though steric hindrance from the dimethyl group may limit reactivity .

Key Observations

  • Grignard Reagents : Reacts with organomagnesium compounds to form secondary alcohols, though steric bulk may slow the reaction.

  • Cyanohydrin Formation : Limited evidence exists, but theoretical models suggest possible HCN addition under basic conditions .

Oxidation and Reduction

The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol, though experimental data are sparse.

Reaction TypeReagentProductNotes
OxidationKMnO4 (acidic)2,2-Dimethyl-3-(4-methylpiperazinyl)propanoic acidRequires harsh conditions.
ReductionNaBH4, LiAlH42,2-Dimethyl-3-(4-methylpiperazinyl)propanolMild reducing agents preferred .

Piperazine Ring Functionalization

The 4-methylpiperazine moiety participates in alkylation and acylation reactions, though the methyl substituent reduces nucleophilicity compared to unsubstituted piperazine .

Reported Modifications

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at elevated temperatures to form quaternary ammonium salts.

  • Acylation : Acetic anhydride acetylates the piperazine nitrogen, confirmed by NMR data in derivative synthesis .

Mechanistic Insights

The compound’s reactivity is governed by:

  • Steric Effects : Dimethyl groups adjacent to the aldehyde hinder bulkier nucleophiles.

  • Electronic Effects : The electron-donating piperazine ring activates the carbonyl toward nucleophilic attack .

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology
    • 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde has been investigated for its potential in treating neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving piperazine derivatives which are known to affect serotonin and dopamine receptors .
  • Antipsychotic Properties
    • Research indicates that compounds similar to this compound exhibit antipsychotic effects. The compound's ability to modulate neurotransmitter activity positions it as a candidate for developing treatments for schizophrenia and other psychotic disorders .
  • Sleep Disorders
    • The compound has been noted for its potential applications in treating sleep disorders. Its ability to influence sleep regulation mechanisms could provide therapeutic benefits for conditions such as insomnia and sleep apnea .

Case Study 1: Antidepressant Effects

A study conducted on similar piperazine derivatives demonstrated their efficacy in alleviating symptoms of depression in animal models. The research highlighted the importance of the piperazine ring in enhancing the pharmacological profile of these compounds .

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective properties of compounds related to this compound. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in models of neurodegeneration .

Applications in Research

  • Proteomics Research
    • The compound is utilized as a specialty product in proteomics research, aiding in the study of protein interactions and functions within biological systems .
  • Analytical Chemistry
    • It serves as a reagent in various analytical chemistry applications, including chromatography and mass spectrometry, due to its stable properties and ability to form derivatives with other compounds .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The piperazine ring may also interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Aldehyde vs. Amine Functionality : The target compound’s aldehyde group distinguishes it from analogs like 4-Methylpiperazin-1-amine dihydrochloride (amine + HCl salt), which exhibit higher solubility in aqueous systems but lack aldehyde-specific reactivity .

Commercial Viability : Unlike discontinued analogs (e.g., 4-Methylpiperazin-1-amine dihydrochloride), the target compound remains available, suggesting optimized synthesis protocols or demand in niche applications .

Physicochemical and Reactivity Differences

  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., with amines or hydrazines), whereas amine analogs (e.g., Piperazine-1,4-diamine hydrochloride) are more suited for salt formation or coupling reactions .
  • Solubility : Hydrochloride salts (e.g., 4-Methylpiperazin-1-amine dihydrochloride) exhibit superior water solubility compared to the neutral aldehyde form, which may require organic solvents for reactions .
  • Biological Relevance : Piperazine derivatives are common in drug discovery (e.g., antipsychotics). The aldehyde group in the target compound could facilitate covalent binding to biological targets, a property absent in amine analogs .

Biological Activity

2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde is an organic compound with the molecular formula C10H20N2O. Its unique structure features an aldehyde group and a piperazine ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research and medicine.

The compound is characterized by:

  • Molecular Weight : 184.28 g/mol
  • Functional Groups : Aldehyde and piperazine
  • Chemical Structure :
C10H20N2O\text{C}_10\text{H}_{20}\text{N}_2\text{O}

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Receptor Interaction : The piperazine ring may modulate the activity of neurotransmitter receptors, contributing to its neuropharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Neuropharmacology : It has shown potential as a central nervous system (CNS) agent, particularly in modulating pathways related to anxiety and depression. Studies suggest it may act as a selective inhibitor of phosphodiesterase type 5 (PDE5), which is involved in regulating blood flow and neuronal signaling .
  • Antidepressant Effects : In animal models, compounds similar to this compound have demonstrated antidepressant-like effects, indicating potential utility in treating mood disorders.
  • Analgesic Activity : There is emerging evidence that this compound may possess analgesic properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • PDE5 Inhibition : A study on related piperazine derivatives highlighted their effectiveness in lowering blood pressure in spontaneously hypertensive rat models, suggesting that this compound could have similar therapeutic applications .
  • Neuroprotective Effects : Research has indicated that compounds containing piperazine rings can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundAldehyde + PiperazinePotential PDE5 inhibitor; neuropharmacological effects
2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionic acidAldehyde oxidized to carboxylic acidSimilar receptor interactions but altered potency
2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propylamineAmine instead of aldehydeDifferent reactivity; potential for varied biological effects

Q & A

Q. What are optimized synthetic routes for 2,2-Dimethyl-3-(4-methyl-piperazin-1-yl)-propionaldehyde?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

  • Coupling of piperazine derivatives with propionaldehyde precursors under reflux in solvents like ethanol or dimethylformamide (DMF) .
  • Use of catalysts such as palladium on carbon (Pd/C) to enhance reaction efficiency .
  • Purification via column chromatography to isolate the final product, ensuring >95% purity .

Q. Which spectroscopic techniques are recommended for structural confirmation?

A combination of methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of molecular geometry, as demonstrated in similar piperazine derivatives .

Q. How to ensure analytical purity of the compound?

  • Chromatographic Methods : Use HPLC or GC with reference standards (e.g., pharmacopeial guidelines) to validate retention times and peak homogeneity .
  • Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .

Q. What are the stability profiles under standard laboratory conditions?

Conduct accelerated stability studies :

  • Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Monitor degradation via TGA/DSC to assess thermal stability and hygroscopicity .

Advanced Research Questions

Q. How to address discrepancies in reported synthetic yields?

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
  • Analytical Validation : Use quantitative NMR or LC-MS to trace side products or unreacted intermediates .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina, focusing on the aldehyde and piperazine moieties .

Q. What is the mechanistic understanding of the aldehyde group’s reactivity?

  • Kinetic Studies : Monitor nucleophilic additions (e.g., with hydroxylamine) via UV-Vis spectroscopy to derive rate constants .
  • Oxidation Pathways : Treat with H₂O₂ and analyze products (e.g., carboxylic acids) via GC-MS .

Q. How to resolve contradictory data in biological activity assays?

  • Dose-Response Curves : Perform triplicate assays with positive/negative controls to rule out false positives .
  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized targets .

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